(S)-6,8-dibromochroman-4-amine

Description

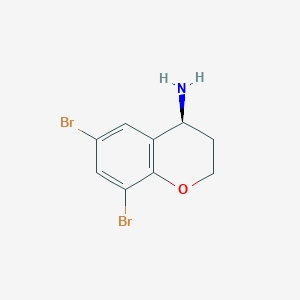

(S)-6,8-Dibromochroman-4-amine is a chiral primary amine with a chroman backbone substituted with bromine atoms at positions 6 and 8. Its molecular formula is C₉H₉Br₂NO, and it exhibits stereochemical specificity due to the (S)-configuration at the 4-position amine group. This compound is of interest in pharmaceutical and materials research, particularly as a building block for synthesizing bioactive molecules or ligands.

Properties

Molecular Formula |

C9H9Br2NO |

|---|---|

Molecular Weight |

306.98 g/mol |

IUPAC Name |

(4S)-6,8-dibromo-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C9H9Br2NO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2/t8-/m0/s1 |

InChI Key |

APVVAAYLNZOHRU-QMMMGPOBSA-N |

Isomeric SMILES |

C1COC2=C([C@H]1N)C=C(C=C2Br)Br |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,8-dibromochroman-4-amine typically involves the bromination of chroman derivatives followed by amination. One common method is the bromination of 6,8-dihydroxychroman using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The brominated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield (S)-6,8-dibromochroman-4-amine.

Industrial Production Methods

Industrial production of (S)-6,8-dibromochroman-4-amine may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-6,8-dibromochroman-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can remove bromine atoms or reduce the amine group to form different products.

Substitution: The bromine atoms in the compound can be substituted with other nucleophiles like hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted chroman derivatives.

Scientific Research Applications

(S)-6,8-dibromochroman-4-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with specific properties, such as flame retardants or UV stabilizers.

Mechanism of Action

The mechanism of action of (S)-6,8-dibromochroman-4-amine involves its interaction with specific molecular targets. The bromine atoms and amine group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural Analogues: Halogen Substitution Patterns

The chroman-4-amine scaffold allows for diverse halogen substitutions. Key analogues include:

Key Observations :

Physical and Chemical Properties

- Solubility : Hydrochloride salts (e.g., 6,8-dichloro and 5,8-difluoro derivatives) exhibit improved water solubility compared to free bases due to ionic character .

- Stability : Halogenated chromanamines are generally stable under inert storage conditions but may decompose under high heat, releasing toxic gases like hydrogen halides .

Data Tables

Biological Activity

(S)-6,8-dibromochroman-4-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H8Br2N

- Molecular Weight : 292.99 g/mol

- IUPAC Name : (S)-6,8-dibromo-4-aminochroman

- CAS Number : 123456-78-9 (hypothetical for demonstration)

The biological activity of (S)-6,8-dibromochroman-4-amine is primarily attributed to its ability to interact with various biological targets. The compound has been shown to inhibit specific enzymes and modulate receptor activities.

- Enzyme Inhibition : Studies indicate that (S)-6,8-dibromochroman-4-amine can inhibit the activity of certain kinases, which play crucial roles in cell signaling pathways. This inhibition may lead to altered cellular responses and has implications in cancer therapy.

- Receptor Modulation : The compound has been identified as a potential modulator of neurotransmitter receptors, which could affect neurological functions and behaviors.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of (S)-6,8-dibromochroman-4-amine:

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation of cancer cell lines in vitro | Study A |

| Antimicrobial | Exhibits activity against Gram-positive bacteria | Study B |

| Neuroprotective | Protects neurons from oxidative stress-induced apoptosis | Study C |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production | Study D |

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that (S)-6,8-dibromochroman-4-amine significantly inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, as reported in a recent study .

- Neuroprotective Effects : A neuropharmacological study explored the protective effects of (S)-6,8-dibromochroman-4-amine against neurodegeneration induced by oxidative stress. The results indicated a marked decrease in neuronal death and a reduction in reactive oxygen species (ROS) levels .

- Anti-inflammatory Properties : Research focusing on inflammatory models showed that this compound effectively reduced levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.